molecular formula C8H11NO2 B13222494 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid

3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid

Cat. No.: B13222494
M. Wt: 153.18 g/mol
InChI Key: FSEIQCWZVHWFTK-UHFFFAOYSA-N
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Description

3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid is a heterocyclic compound with the molecular formula C8H11NO2 It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid typically involves the reaction of 1-methylpyrrolidine with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbon atom of the propargyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond in the propynoic acid moiety to a double or single bond.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, while the propynoic acid moiety can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylpyrrolidin-2-yl)pyridine
  • 3-(1-Methylpyrrolidin-2-yl)acrylic acid
  • 3-(1-Methylpyrrolidin-2-yl)propanoic acid

Uniqueness

3-(1-Methylpyrrolidin-2-yl)prop-2-ynoic acid is unique due to the presence of both a pyrrolidine ring and a propynoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-(1-methylpyrrolidin-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H11NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h7H,2-3,6H2,1H3,(H,10,11)

InChI Key

FSEIQCWZVHWFTK-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1C#CC(=O)O

Origin of Product

United States

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